molecular formula C13H10Br2FNOS B4631821 N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide

N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide

Cat. No. B4631821
M. Wt: 407.10 g/mol
InChI Key: KCSIWQRBLNDHTN-UHFFFAOYSA-N
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Description

The compound "N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide" belongs to a class of chemicals known for their unique structural and functional characteristics, which make them subjects of interest in various fields of chemistry and materials science. The research into similar compounds, such as thiophene derivatives and fluorinated aromatic compounds, has revealed their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions, fluorination techniques, and cyclization processes. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides insights into cyclization and substitution reactions that could be applicable to the target compound (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex interactions, such as hydrogen bonding and π-π stacking, which significantly influence their physical and chemical properties. X-ray diffraction studies, such as those conducted on related compounds, provide detailed information on molecular geometry and intermolecular interactions (Jasinski et al., 2012).

Scientific Research Applications

Synthesis of Intermediates

Research into related compounds, such as 2-Fluoro-4-bromobiphenyl, illustrates the synthetic utility of halogenated aromatic compounds in pharmaceutical manufacturing. These compounds serve as key intermediates in the production of anti-inflammatory drugs, highlighting the importance of developing practical, large-scale synthesis methods for complex molecules (Qiu et al., 2009).

Development of Chemosensors

The creation of chemosensors based on structurally similar compounds, such as 4-Methyl-2,6-diformylphenol, underscores the potential of N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide in analytical chemistry. These chemosensors can detect a variety of analytes with high selectivity and sensitivity, which is crucial for environmental monitoring and diagnostics (Roy, 2021).

Environmental and Health Impact Studies

Investigations into the toxicity and environmental impact of related fluorinated and brominated compounds provide a framework for assessing the safety and ecological footprint of novel chemicals. Understanding the degradation pathways and potential toxic effects of these compounds is essential for their responsible use and management (Liu & Mejia Avendaño, 2013).

Fluorescent Properties for Medical Imaging

The exploration of fluorescent properties in compounds such as methylene blue indicates potential applications of N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide in medical imaging. Such compounds can serve as fluorophores for intraoperative imaging, aiding in the identification of tissues and margins during surgical procedures (Cwalinski et al., 2020).

Gas Separation Technologies

Research into polymers for carbon dioxide capture, such as Polyamide-b-ethylene membranes, showcases the importance of chemical innovations in addressing environmental challenges. The development of materials with improved gas separation performance is critical for industrial applications, including carbon capture and storage (Ahmad et al., 2018).

properties

IUPAC Name

N-(2,6-dibromo-4-fluorophenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2FNOS/c1-2-9-3-7(6-19-9)13(18)17-12-10(14)4-8(16)5-11(12)15/h3-6H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSIWQRBLNDHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dibromo-4-fluorophenyl)-5-ethylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
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N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 3
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 4
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 5
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 6
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide

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